(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

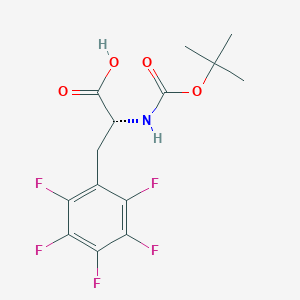

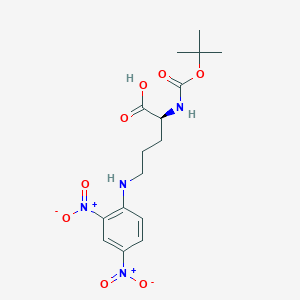

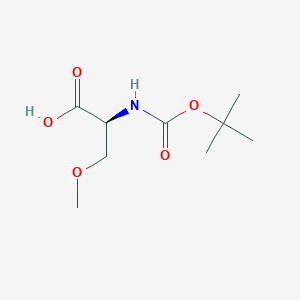

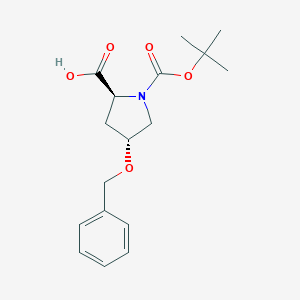

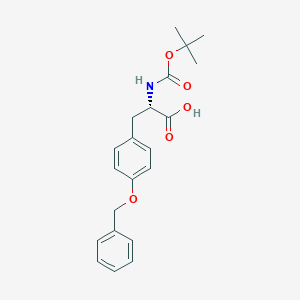

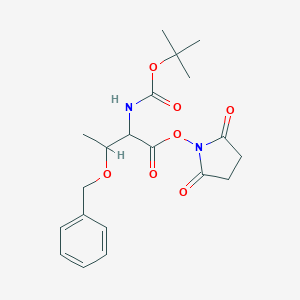

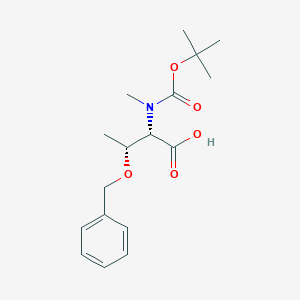

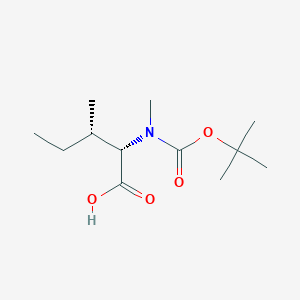

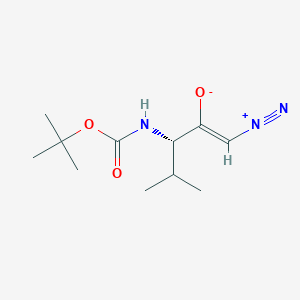

(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone, also known as Boc-Diazo, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties. This compound is a diazo ketone that contains a Boc-protected amino group, which makes it a versatile building block for the synthesis of various organic molecules.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

- The compound and its derivatives are pivotal in synthetic organic chemistry, serving as precursors for the synthesis of complex molecules. For example, amino acids and their derivatives are synthesized through reactions involving pentanone isomers, where metabolic engineering and microbial strains development highlight the potential for biofuel applications and efficiency improvements in production processes (Cann & Liao, 2009).

- In the realm of medicinal chemistry and drug design, derivatives of "(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone" have been studied for their anticancer properties. Schiff base organotin(IV) complexes, synthesized from amino acetate functionalized compounds, showed significant cytotoxicity against various human tumor cell lines, presenting a promising avenue for the development of new anticancer drugs (Basu Baul et al., 2009).

Material Science and Engineering

- The compound's derivatives have been explored in material science, specifically in the improvement of electrochemical properties of conductive polymers. N‑benzoyl derivatives of isoleucine were synthesized and used to enhance the electrochemical performance of poly ortho aminophenol films, indicating potential applications in supercapacitors and energy storage materials (Kowsari et al., 2018).

Environmental and Biofuel Research

- The influence of fuel isomeric effects on laminar flame propagation was studied using pentanone isomers, including derivatives similar to "(3S)-3-Boc-amino-1-diazo-4-methyl-2-pentanone." These studies contribute to the understanding of combustion kinetics and can inform the development of biofuels with optimized combustion properties (Li et al., 2020).

Propiedades

IUPAC Name |

tert-butyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O3/c1-7(2)9(8(15)6-13-12)14-10(16)17-11(3,4)5/h6-7,9H,1-5H3,(H,14,16)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBGZQZSRUYVPP-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.